N-(5-Bromopyridin-2-YL)pivalamide
Overview
Description
N-(5-Bromopyridin-2-YL)pivalamide (NBP) is a synthetic compound that has recently been studied for its potential applications in biomedical research. NBP has a wide range of applications in the laboratory, from its use as a reagent in organic synthesis, to its use as a fluorescent probe for imaging and spectroscopy. NBP is also used as a tool for studying the biochemical and physiological effects of drugs and other compounds on cells and tissues. We will also discuss some potential future directions for research involving NBP.
Scientific Research Applications
Cystic Fibrosis Therapy : N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide 1 (compound 15Jf) showed potential in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, suggesting applications in cystic fibrosis therapy (Yu et al., 2008).
Antibacterial Evaluation : A study investigated the behavior of certain compounds towards active electrophilic compounds, leading to the synthesis of N-[2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl]pivalamides with strong nucleophilic behavior. These were evaluated as antibacterial agents against various bacteria (Al-Romaizan, 2019).
Synthesis of 1,7-Naphthyridines : A method involving the reaction of (E)-4-(1-aryl-2-methoxyethenyl)-3-isocyanopyridines, prepared from 3-aminopyridine and lithium (4-lithiopyridin-3-yl)pivalamide, was developed for the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines (Kobayashi et al., 2010).
Electron Transfer Reactions : The compound N-9-acridinyl-pivalamide was studied in the context of electron transfer reactions catalyzed by synthetic iron-sulfur clusters. This research has implications for understanding the efficiencies of these reactions compared to those in native ferredoxins (Tabushi et al., 1988).
Chiral Auxiliary in Diels–Alder Reactions : The pivalamide derivative of 6-aminospiro[4.4]nonan-1-ol showed excellent diastereo- and regiocontrol, as well as endo selectivity, as a chiral auxiliary in BCl3-catalyzed Diels–Alder reactions (Lait et al., 2003).
Identification of Metabolites in Human Liver Microsomes : A study identified the metabolites of KRO-105714, a 1,3-thiazole derivative, in human liver microsomes. This included analyzing monohydroxylated metabolites and C-demethylated metabolites, relevant for understanding the drug's metabolism and therapeutic potential (Song et al., 2014).
Synthesis of Nonclassical Antifolates : Research involving the synthesis of 2,4-diamino-6-[2-(3′,4′-dimethoxyphenyl)ethenyl]pyrido[2,3-d]pyrimidine, which is of interest as a potential inhibitor of dihydrofolate reductase, utilized a key intermediate that served as a pivaloylation agent (Gangjee et al., 1991).
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJMFFKVXROWOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572986 | |
Record name | N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromopyridin-2-YL)pivalamide | |
CAS RN |
182344-63-4 | |
Record name | N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.